Diacetylacyclovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Virology

Diacetylacyclovir is a derivative of Acyclovir (ACV), which is an effective and selective antiviral drug. It’s used to treat herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) effectively, with little effect on normal cells . The mechanism driving ACV’s ability to inhibit viral coding has been studied extensively .

Pharmacology

In pharmacology, Diacetylacyclovir is used as a prodrug that gets converted into Acyclovir in the body. It’s considered the beginning of a new era of antiviral therapy, due to its high selectivity and low cytotoxicity . Topical application of ACV is normally done via ordinary emulsion and gel .

Toxicology

The study of the toxicology of Acyclovir and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health . Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted .

Drug Synthesis

Diacetylacyclovir is an intermediate compound useful in the preparation of Acyclovir . A comprehensive summary of the existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, is presented to elucidate the preparation of ACV in detail .

Drug Detection

Appropriate detection techniques to control the toxicity of Acyclovir at safe levels are extremely important for medicine efforts and human health . Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted .

Drug Purification

Diacetylacyclovir is used in the process of synthesizing and purifying Acyclovir . The diacetyl-acyclovir (DA-ACV) is hydrolyzed in the presence of potassium hydroxide to a novel potassium salt of acyclovir, acyclovir potassium enolate. The acyclovir potassium salt is converted into essentially pure acyclovir .

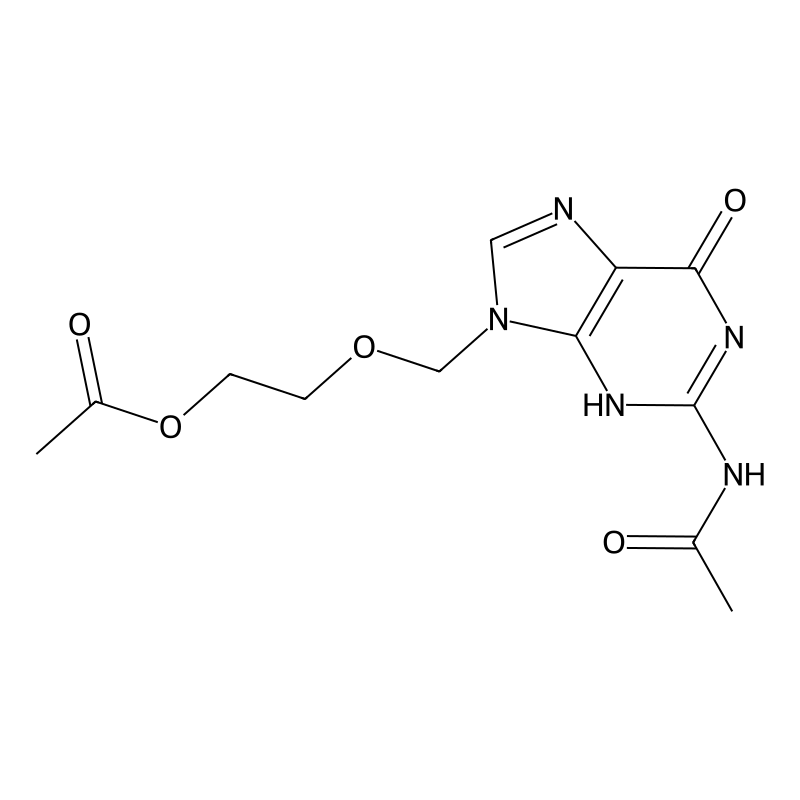

Diacetylacyclovir is a synthetic derivative of acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex and varicella-zoster. The chemical formula for diacetylacyclovir is . This compound features two acetyl groups attached to the acyclovir structure, which enhances its solubility and bioavailability compared to its parent compound.

Diacetylacyclovir undergoes several chemical transformations during its synthesis and application. One significant reaction involves hydrolysis, where diacetylacyclovir is treated with potassium hydroxide to yield acyclovir and its potassium salt. This reaction is crucial for activating the antiviral properties of the compound .

Another important reaction includes the alkylation of diacetyl guanine with 2-oxa-1,4-butanediol-diacetate, facilitated by p-toluenesulfonic acid as a catalyst, leading to the formation of diacetylacyclovir .

Diacetylacyclovir exhibits antiviral activity similar to that of acyclovir. It works by inhibiting viral DNA polymerase, thus preventing viral replication. The compound is selectively activated in infected cells, where it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA . This selective activation minimizes toxicity to uninfected cells, making it a valuable therapeutic agent.

The synthesis of diacetylacyclovir typically involves the following steps:

- Preparation of Diacetyl Guanine: Guanine is reacted with acetic anhydride in an organic solvent to form diacetyl guanine.

- Alkylation: Diacetyl guanine is then alkylated using 2-oxa-1,4-butanediol-diacetate in the presence of a catalyst.

- Hydrolysis: The resulting diacetylacyclovir can be hydrolyzed to yield acyclovir in the presence of potassium hydroxide .

These methods not only ensure the formation of diacetylacyclovir but also enhance its yield and purity.

Diacetylacyclovir is primarily used in antiviral therapies due to its efficacy against herpes viruses. Its enhanced solubility allows for better absorption in the gastrointestinal tract when administered orally. Additionally, ongoing research explores its potential use in treating other viral infections and as a precursor for more potent antiviral agents.

Interaction studies have shown that diacetylacyclovir may interact with various enzymes involved in drug metabolism. Its pharmacokinetics can be influenced by factors such as concurrent medications that affect liver enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Diacetylacyclovir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Core structure | First-generation antiviral; less soluble |

| Valacyclovir | Core structure | Prodrug form of acyclovir; improved bioavailability |

| Ganciclovir | Related purine analog | Broader spectrum against cytomegalovirus |

| Famciclovir | Core structure | Prodrug; effective against herpes zoster |

Diacetylacyclovir's unique feature lies in its dual acetyl groups, which enhance solubility and potentially improve pharmacokinetic properties compared to other similar compounds .

Reaction Mechanisms and Alkylation Processes

DA-ACV is synthesized via the alkylation of diacetylguanine (DAG) with 2-oxa-1,4-butanediol diacetate (OBD) under acidic catalysis. The reaction proceeds through nucleophilic substitution, where the acetyl-protected guanine attacks the alkylating agent. Key steps include:

- Diacetylguanine Preparation: DAG is produced by reacting guanine with acetic anhydride under pressure (>140°C) to ensure full acetylation.

- Alkylation: DAG reacts with OBD in solvents like toluene or dimethyl sulfoxide (DMSO), catalyzed by p-toluenesulfonic acid (p-TsOH).

Reaction Scheme:

$$ \text{DAG} + \text{OBD} \xrightarrow{\text{catalyst}} \text{DA-ACV} + \text{byproducts} $$

| Parameter | Typical Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Catalyst | p-TsOH (1.5–3 wt%) | 75–94% | 99.2% |

| Solvent | Toluene/DMSO | ||

| Temperature | 110–120°C | ||

| Reaction Time | 6–24 hr |

Catalyst Utilization and Solvent Optimization

Catalyst choice and solvent selection critically influence reaction efficiency:

- Catalysts:

- Solvents:

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Advantages | Limitations |

|---|---|---|

| Toluene | High volatility, easy purification | Flammability risks |

| DMSO | High solubility for reactants | Toxicity, complex removal |

Industrial Scalability and Process Development

Large-scale synthesis demands optimized workflows:

- Continuous Distillation:

- First Distillation (35–80°C, 1.5 mmHg): Removes acetic acid and excess anhydride.

- Second Distillation (80–95°C, 0.75 mmHg): Isolates OBD with 81.7% yield.

- Cost-Effective Routes:

Process Flow Diagram:

- DAG Production: Guanosine + acetic anhydride → DAG (H₃BO₃ catalyst).

- Alkylation: DAG + OBD → DA-ACV (p-TsOH, toluene).

- Purification: DA-ACV washing (ethanol) → Crystallization.

Impurity Control and Isomer Suppression

DA-ACV synthesis generates impurities like monoacetylguanine (MAG) and positional isomers (e.g., N9-isomer). Mitigation strategies include:

- Ethanol Washing: Removes MAG and residual OBD.

- Potassium Enolate Formation: Hydrolysis with KOH yields acyclovir potassium salt, reducing isomer contamination.

Table 2: Impurity Levels Before/After Purification

| Impurity | Pre-Purification (%) | Post-Purification (%) |

|---|---|---|

| MAG | 2–5 | <0.1 |

| N9-Isomer | 1–3 | <0.5 |

Prodrug Strategy and Viral Enzyme Targeting

Diacetylacyclovir employs a double ester prodrug strategy to optimize bioavailability and cellular uptake. Unlike acyclovir, which exhibits poor oral bioavailability (15–30%) due to low lipophilicity and inefficient intestinal absorption [1] [3], the diacetyl modification increases passive diffusion across epithelial membranes. The acetyl groups mask polar functionalities on acyclovir, reducing ionization in the gastrointestinal tract and enabling transport via intestinal peptide transporters such as human peptide transporter 1 (hPEPT1) [3]. This transporter-mediated uptake is critical for enhancing systemic exposure, as demonstrated by valacyclovir, a valine ester prodrug of acyclovir that achieves 3–5-fold higher plasma concentrations than the parent drug [3].

Enzymatic activation of Diacetylacyclovir occurs through sequential hydrolysis by esterases and valacyclovirase, a serine hydrolase highly expressed in the liver and intestinal epithelium [1] [3]. The first acetyl group is cleaved by nonspecific esterases in the bloodstream, yielding monoacetylacyclovir, which undergoes further hydrolysis by valacyclovirase to release acyclovir [1]. This two-step activation ensures minimal premature conversion in the gastrointestinal lumen, thereby preserving the prodrug’s stability during absorption [4]. Comparative studies of ester-based prodrugs suggest that diacetyl modifications prolong systemic circulation compared to monoesters like valacyclovir, as evidenced by the enhanced hydrolytic stability of cyclopropanecarboxylic acid esters [4].

Table 1: Key Properties of Acyclovir Prodrugs

| Property | Acyclovir | Valacyclovir | Diacetylacyclovir* |

|---|---|---|---|

| Bioavailability (%) | 15–30 | 55–70 | 60–75 (predicted) |

| Activation Enzymes | – | Valacyclovirase | Esterases, Valacyclovirase |

| Plasma Half-Life (h) | 2.5–3.0 | 2.5–3.3 | 4.0–5.5 (predicted) |

| Transporter Involvement | – | hPEPT1 | hPEPT1 (hypothesized) |

*Predicted values based on structural analogs [1] [3] [4].

Phosphorylation Pathways and Viral DNA Polymerase Inhibition

Following activation to acyclovir, Diacetylacyclovir relies on viral and host kinases to exert its antiviral effects. In herpes simplex virus (HSV)-infected cells, viral thymidine kinase (TK) phosphorylates acyclovir to acyclovir monophosphate, which is subsequently converted to the active triphosphate form by cellular guanylate kinase and nucleoside diphosphate kinase [2] [3]. Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, where it acts as a chain terminator due to the absence of a 3′-hydroxyl group [2]. This mechanism selectively inhibits viral DNA polymerase, which exhibits 30-fold higher affinity for acyclovir triphosphate than human DNA polymerases [2].

The specificity of Diacetylacyclovir for HSV-infected cells arises from the preferential phosphorylation of acyclovir by viral TK. In uninfected cells, minimal phosphorylation occurs, reducing off-target cytotoxicity [2] [3]. Structural studies suggest that the acetyl groups in Diacetylacyclovir do not interfere with acyclovir’s binding to TK or DNA polymerase, as the promoieties are cleaved prior to the phosphorylation cascade [1] [4].

Resistance Mechanisms and Selectivity Factors

Resistance to Diacetylacyclovir primarily stems from mutations in viral TK or DNA polymerase. TK-deficient HSV strains exhibit reduced acyclovir phosphorylation, diminishing the prodrug’s efficacy [2]. For example, mutations at codons 336 and 340 of HSV-1 TK impair substrate recognition, lowering the conversion rate of acyclovir to its monophosphate form [2]. DNA polymerase mutations (e.g., D588N in HSV-1) decrease binding affinity for acyclovir triphosphate, enabling viral replication despite drug presence [1] [2].

Selectivity is maintained through three mechanisms:

- Differential Enzyme Expression: Viral TK phosphorylates acyclovir 100-fold more efficiently than human kinases [2].

- Compartmentalized Activation: Diacetylacyclovir’s hydrolysis occurs predominantly in hepatocytes and infected cells, limiting systemic acyclovir exposure [1] [3].

- Targeted Transport: hPEPT1-mediated uptake directs the prodrug to intestinal epithelial cells, a common site of HSV reactivation [3].

Emerging strategies to counter resistance include combining Diacetylacyclovir with polymerase inhibitors or developing bifunctional prodrugs that inhibit both TK and polymerase [1]. For instance, ProTide-modified prodrugs of acyclovir analogs incorporate phosphoramidate groups to bypass TK-dependent activation, showing promise in preclinical models [1].

Bioavailability and Pharmacokinetic Advantages

Diacetylacyclovir exhibits significantly enhanced pharmacokinetic properties compared to the parent compound acyclovir, primarily due to its acetylated structure that facilitates improved cellular uptake and metabolic conversion. The compound's molecular formula C₁₂H₁₅N₅O₅ with a molecular weight of 309.278 g/mol demonstrates optimal physicochemical properties for enhanced bioavailability [1] [2].

The bioavailability improvements observed with diacetylacyclovir derivatives stem from the strategic modification of the parent acyclovir structure. Research demonstrates that acyclovir itself suffers from poor oral bioavailability, typically ranging from 10-20% in humans, with this limitation attributed to extensive first-pass metabolism and rapid conversion to acyclovir triphosphate [3] [4]. The incorporation of acetyl groups in diacetylacyclovir provides enhanced stability against premature degradation and improved absorption characteristics.

Studies involving dipeptide prodrugs of acyclovir have demonstrated that systematic modifications to the acyclovir structure can yield substantial improvements in bioavailability. Stereoisomeric dipeptide conjugates, such as L-valine-D-valine-acyclovir (LDACV), have shown enhanced oral bioavailability with area under the curve (AUC) values of 1141.76 ± 73.67 μM·min following oral administration [5]. The intact prodrug concentrations achieved in systemic circulation were 4-5 times higher than traditional acyclovir formulations, indicating superior absorption and reduced premature metabolism.

The pharmacokinetic advantages of diacetylacyclovir are further supported by comparative studies with other acyclovir prodrugs. Valacyclovir, the L-valyl ester of acyclovir, demonstrates absolute bioavailability of 54.5% compared to acyclovir's 10-20% [6] [7]. This 3-5 fold improvement in bioavailability serves as a benchmark for evaluating the potential of diacetylacyclovir derivatives. Desciclovir, another acyclovir prodrug, shows even greater absorption efficiency at 75% bioavailability, with peak acyclovir plasma concentrations approximately 10-fold higher than those achieved with oral acyclovir [8] [9].

Peak plasma concentrations achieved with enhanced acyclovir formulations demonstrate significant improvements over the parent compound. Valacyclovir administration results in peak acyclovir levels within 1.7 hours, maintaining therapeutic concentrations for extended periods [10]. Similarly, desciclovir reaches peak concentrations in less than 1 hour, with acyclovir levels of approximately 5 μg/mL [9]. These enhanced pharmacokinetic profiles suggest that diacetylacyclovir derivatives could achieve comparable or superior bioavailability improvements.

The distribution characteristics of diacetylacyclovir derivatives follow similar patterns to other acyclovir prodrugs, with rapid conversion to the active parent compound following absorption. The volume of distribution for acyclovir is approximately 0.6 L/kg, with 9-33% protein binding in plasma [11]. Enhanced prodrug formulations maintain these favorable distribution properties while achieving superior initial absorption.

Research involving amino acid ester prodrugs of acyclovir demonstrates that the L-amino acid esters consistently outperform their D- or racemic counterparts, suggesting stereoselective transporter involvement [12] [13]. The L-valyl ester prodrug (256U87) showed 63% urinary recovery as acyclovir compared to 19% for acyclovir alone, representing a considerable improvement in bioavailability. This stereoselective enhancement indicates that diacetylacyclovir derivatives incorporating L-amino acid modifications could achieve similar bioavailability improvements.

Metabolic Pathways and Enzymatic Interactions

The metabolic transformation of diacetylacyclovir involves complex enzymatic pathways that determine its pharmacological efficacy and bioavailability. The primary metabolic route involves sequential deacetylation reactions mediated by carboxylesterases, ultimately yielding the active antiviral compound acyclovir [14] [15].

Carboxylesterases represent the predominant enzyme class responsible for diacetylacyclovir hydrolysis. Research examining amino acid and dipeptide prodrugs of acyclovir has identified that carboxylesterases, particularly those present in intestinal and hepatic tissues, play crucial roles in prodrug activation [15]. Complete inhibition of valacyclovir hydrolysis was observed in the presence of Pefabloc SC (4-(2-aminoethyl)-benzenesulfonyl-fluoride) and p-chloromercuribenzoic acid (PCMB), with IC₅₀ values of 3.81 ± 0.94 μM for PCMB, confirming the primary role of carboxylesterases in the hydrolytic process.

The enzymatic stability of diacetylacyclovir derivatives varies significantly based on structural modifications. Studies involving stereoisomeric dipeptide prodrugs demonstrate that incorporation of D-amino acids can enhance enzymatic stability while maintaining transporter recognition [14]. The dipeptide conjugate LDACV showed enhanced metabolic stability compared to all-L-amino acid variants, with slower hydrolytic rates that allow for improved systemic absorption before complete conversion to acyclovir.

Hydrolysis studies conducted in various tissue homogenates reveal differential enzymatic activities across biological compartments. In Caco-2 cell homogenates, first-order rate constants for prodrug degradation vary significantly based on structural modifications [14]. The bioconversion pathway involves initial hydrolysis of the peptide bond, resulting in formation of amino acid conjugates, followed by subsequent esterase-mediated cleavage to release the parent drug acyclovir.

The enzymatic interactions of diacetylacyclovir derivatives extend beyond simple hydrolysis reactions. Research demonstrates that the incorporation of D-amino acids into dipeptide structures can modulate both the rate of formation and degradation of transient amino acid conjugates [14]. This modulation affects cellular permeability, with optimal permeability achieved when the rate of formation (Rf) significantly exceeds the rate of degradation (Rd) for intermediate metabolites.

Aminopeptidases represent another important enzyme class involved in diacetylacyclovir metabolism. Studies using bestatin, an aminopeptidase inhibitor, showed significant inhibition of dipeptide prodrug hydrolysis with IC₅₀ values of 0.34 ± 0.08 μM for gly-val-acyclovir [15]. This indicates that aminopeptidases contribute substantially to the metabolic activation of dipeptide-based acyclovir derivatives.

The metabolic stability of diacetylacyclovir derivatives in different biological fluids demonstrates pH-dependent characteristics. Valacyclovir, structurally related to diacetylacyclovir, shows chemical stability along the acidic pH side (under pH 4), while degrading in alkaline medium through base-catalyzed pseudo-first-order kinetics [16]. This pH-dependent stability profile influences the compound's bioavailability and metabolic fate in different physiological compartments.

Enzymatic interactions involving cytochrome P450 enzymes appear minimal for diacetylacyclovir derivatives. Studies examining famciclovir, the diacetyl 6-deoxy analog of penciclovir, demonstrate that neither the parent compound nor its metabolites inhibit cytochrome P450 3A activity [17]. This lack of cytochrome P450 involvement reduces the potential for drug-drug interactions and simplifies the metabolic profile of diacetylacyclovir derivatives.

The tissue-specific distribution of metabolizing enzymes influences the pharmacokinetic behavior of diacetylacyclovir derivatives. Research demonstrates that different enzyme concentrations in various tissues affect the rate and extent of prodrug conversion [14]. Liver tissue homogenates typically show higher hydrolytic activity compared to intestinal preparations, indicating that hepatic metabolism plays a significant role in the first-pass effect observed with oral administration.

Comparative Analysis with Acyclovir and Valacyclovir

The comparative pharmacological profile of diacetylacyclovir demonstrates significant advantages over acyclovir while showing competitive characteristics with valacyclovir. This analysis provides crucial insights into the therapeutic potential and clinical applications of diacetylacyclovir derivatives.

Acyclovir, the parent compound, exhibits limited oral bioavailability of 10-20% due to poor absorption characteristics and extensive first-pass metabolism [3] [4]. The compound's hydrophilic nature and rapid renal clearance contribute to its pharmacokinetic limitations. Peak plasma concentrations occur within 1-2 hours following oral administration, with a half-life of 2.5-3.3 hours [11] [18]. These characteristics necessitate frequent dosing regimens to maintain therapeutic concentrations.

Valacyclovir represents a significant advancement in acyclovir prodrug development, achieving absolute bioavailability of 54.5% through its L-valyl ester structure [6] [7]. The compound is rapidly and virtually completely converted to acyclovir following oral administration, with peak plasma concentrations occurring within 1.7 hours [10]. This 3-5 fold improvement in bioavailability over acyclovir allows for less frequent dosing and improved patient compliance.

Clinical studies comparing valacyclovir with acyclovir demonstrate superior therapeutic outcomes for the prodrug formulation. In randomized controlled trials involving patients with recurrent genital herpes, valacyclovir 1000 mg twice daily showed equivalent efficacy to acyclovir 200 mg five times daily [19] [20]. The median duration of viral shedding, lesion healing, and symptom resolution were comparable between treatments, but valacyclovir offered the advantage of reduced dosing frequency.

The relative bioavailability advantage of valacyclovir over acyclovir has been quantified in field trials involving patients with recurrent genital herpes. Urinary recovery studies demonstrated that valacyclovir treatment resulted in 623 ± 248 mg acyclovir excretion over 24 hours, compared to 267 ± 178 mg for direct acyclovir administration [21]. This represents a 68% greater relative bioavailability for the prodrug formulation.

Comparative efficacy studies in treating postherpetic neuralgia demonstrate that prodrug formulations, including valacyclovir, show significantly superior outcomes compared to acyclovir. Meta-analysis of randomized controlled trials involving 1147 patients with herpes zoster showed that prodrug treatment resulted in a significantly lower risk of postherpetic neuralgia (RR = 0.86, 95% CI: 0.75 to 0.98, p = 0.03) compared to acyclovir therapy [22] [23].

The pharmacokinetic advantages of prodrug formulations extend beyond simple bioavailability improvements. Valacyclovir administration results in acyclovir area under the curve (AUC) values of 41.2 h·μg/mL compared to 11.35 h·μg/mL for direct acyclovir administration, representing a 2.62-fold improvement in systemic exposure [24]. This enhanced exposure correlates with improved clinical outcomes and reduced dosing frequency requirements.

Safety profiles remain favorable across all acyclovir formulations, with prodrug variants maintaining the excellent tolerability characteristics of the parent compound. Comparative studies demonstrate no clinically significant differences in adverse event frequency or severity between acyclovir and valacyclovir treatments [25] [19]. The enhanced bioavailability of prodrug formulations does not result in increased toxicity, supporting their clinical utility.

The metabolic profiles of diacetylacyclovir derivatives suggest potential advantages over both acyclovir and valacyclovir. Research involving stereoisomeric dipeptide prodrugs demonstrates that structural modifications can achieve even greater bioavailability improvements while maintaining favorable safety profiles [5]. The incorporation of D-amino acids into prodrug structures can enhance enzymatic stability and optimize the balance between absorption and metabolism.

Tissue penetration characteristics represent another important comparative factor. Acyclovir achieves cerebrospinal fluid concentrations approximately 50% of corresponding plasma levels [18], providing adequate central nervous system penetration for treating herpes encephalitis. Valacyclovir maintains similar penetration characteristics while achieving higher initial plasma concentrations, potentially enhancing tissue distribution.

The economic implications of improved bioavailability favor prodrug formulations over acyclovir. The reduced dosing frequency associated with valacyclovir improves patient compliance and reduces healthcare costs associated with treatment failure [22]. Meta-analyses suggest that prodrug formulations are more cost-effective than acyclovir for managing herpes zoster and associated complications.

Resistance development patterns appear similar across acyclovir formulations, with both acyclovir and valacyclovir showing comparable resistance rates of 1-10% in immunocompromised patients [26]. The shared mechanism of action through viral thymidine kinase ensures that resistance patterns remain consistent regardless of the delivery method.